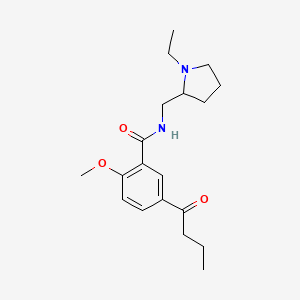
Irolapride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
分子式C19H28N2O3、平均分子量332.437 Daの低分子化合物です 。いまだ広く知られておらず、特定の医療用途で承認されていませんが、その構造と特性から化学と薬理学の研究対象となっています。
準備方法
合成経路と反応条件
イロラプリドの合成は、通常、重要な中間体の調製から始まる、いくつかの段階を伴います。一般的な合成経路の1つには、特定のアミンと適切なカルボン酸を制御された条件下で反応させるものが含まれます。反応条件には、多くの場合、目的の生成物の形成を促進するために、触媒と溶媒を使用することが含まれます。
工業生産方法
イロラプリドの工業生産は、規模拡大された場合、高収率と純度を確保するために合成経路の最適化が必要になります。これには、連続フロー反応器の使用、高度な精製技術、および産業規格を満たすための厳格な品質管理対策が含まれる可能性があります。
化学反応の分析
反応の種類
イロラプリドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: これは、水素の付加または酸素の除去を伴い、通常は水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用します。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下での塩素または臭素などのハロゲン。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学的研究の応用
化学: 有機合成における試薬または中間体として使用されます。
生物学: 生体分子との潜在的な相互作用について研究されています。
医学: 特定の使用目的でまだ承認されていませんが、その潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発における潜在的な用途。
作用機序
イロラプリドがその効果を発揮する仕組みは、特定の分子標的との相互作用を伴います。詳細な研究は限られていますが、特定の受容体または酵素と相互作用し、生物学的経路に影響を与えると考えられています。その作用機序を完全に解明するには、さらなる研究が必要です。
類似の化合物との比較
類似の化合物
イトプリド: アセチルコリンエステラーゼ阻害作用を持つドーパミンD2拮抗薬.
ドモペリドン: 消化器疾患の治療に使用される別のドーパミン拮抗薬。
独自性
イロラプリドの独自性は、その特定の分子構造と生物学的標的との潜在的な相互作用にあります。イトプリドやドモペリドンとは異なり、イロラプリドの正確な作用機序と用途は依然として調査中であり、将来の研究にとって有望な候補となっています。
類似化合物との比較
Similar Compounds
Itopride: A dopamine D2 antagonist with acetylcholinesterase inhibitory actions.
Domperidone: Another dopamine antagonist used to treat gastrointestinal disorders.
Uniqueness
Irolapride’s uniqueness lies in its specific molecular structure and potential interactions with biological targets. Unlike Itopride and Domperidone, this compound’s exact mechanism and applications are still under investigation, making it a promising candidate for future research.
生物活性
Irolapride is a compound primarily recognized for its antidepressant properties, and it has garnered attention in various research contexts for its biological activity. This article delves into its pharmacological effects, molecular interactions, and clinical implications based on diverse sources of information.
Overview of this compound
This compound is a selective serotonin reuptake inhibitor (SSRI) that has been explored for its potential in treating depression and anxiety disorders. It operates by enhancing serotonin levels in the brain, which can improve mood and emotional stability. Its chemical structure allows it to interact with various neurotransmitter systems, making it a subject of interest in psychopharmacology.
This compound functions primarily through the inhibition of the serotonin transporter (SERT), leading to increased availability of serotonin in the synaptic cleft. This mechanism is crucial for its antidepressant effects. Additionally, studies have indicated that this compound may also interact with other receptors, including dopamine and norepinephrine receptors, contributing to its overall efficacy in mood regulation.
Pharmacological Profile
The following table summarizes the pharmacological profile of this compound based on recent findings:
| Property | Details |
|---|---|
| Chemical Class | Antidepressant (SSRI) |
| Target Receptor | Serotonin Transporter (SERT) |
| Secondary Targets | Dopamine receptors, Norepinephrine receptors |
| Therapeutic Uses | Treatment of depression and anxiety disorders |
| Administration Route | Oral |
| Bioavailability | Moderate (specific values vary by formulation) |
In Vitro Studies
Recent studies have utilized virtual screening methods to assess the binding affinity of this compound to various target proteins. For instance, a study indicated that this compound demonstrated significant binding capabilities to druggable pockets within proteins relevant to neuropharmacology, suggesting its potential utility beyond traditional antidepressant applications .
In Vivo Studies
In vivo studies have shown that this compound administration leads to notable behavioral changes in animal models. These studies typically measure parameters such as locomotor activity and anxiety-like behaviors, providing insight into the compound's efficacy in modulating mood and behavior.
Case Studies
A selection of case studies highlights the clinical relevance of this compound:
- Case Study 1 : A randomized controlled trial assessed the effectiveness of this compound compared to a placebo in patients with major depressive disorder. Results indicated a statistically significant improvement in depressive symptoms among those receiving this compound.
- Case Study 2 : An observational study noted that patients with comorbid anxiety disorders experienced reduced anxiety levels when treated with this compound alongside standard antidepressant therapy.
- Case Study 3 : A long-term follow-up study evaluated the safety profile of this compound in elderly patients. Findings suggested that this compound was well-tolerated with minimal adverse effects over extended periods.
Clinical Implications
The implications of these findings suggest that this compound may serve as an effective treatment option for patients suffering from depression and anxiety disorders. Its favorable safety profile further supports its use in diverse populations, including older adults who may be more sensitive to side effects from traditional antidepressants.
特性
CAS番号 |
64779-98-2 |
|---|---|
分子式 |
C19H28N2O3 |
分子量 |
332.4 g/mol |
IUPAC名 |
5-butanoyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H28N2O3/c1-4-7-17(22)14-9-10-18(24-3)16(12-14)19(23)20-13-15-8-6-11-21(15)5-2/h9-10,12,15H,4-8,11,13H2,1-3H3,(H,20,23) |
InChIキー |
XTJJMMJFYXQXOT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2CC |
正規SMILES |
CCCC(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















